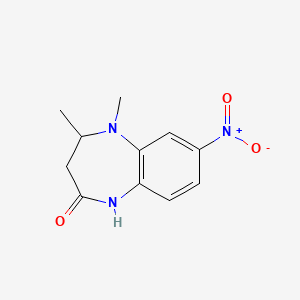![molecular formula C32H26N4O2S4 B14948967 N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)
N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE is a complex organic compound featuring multiple functional groups, including benzothiazole, nitro, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzothiazole Derivatives: Starting with the synthesis of 1,3-benzothiazole derivatives through cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Nitration: Introduction of the nitro group via nitration reactions using nitric acid and sulfuric acid.
Sulfanylation: Attachment of sulfanyl groups through nucleophilic substitution reactions.
Condensation: Formation of the final compound through condensation reactions involving aldehydes and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Diagnostic Agents: May be used in the design of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Wirkmechanismus
The mechanism of action of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(METHYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE
- **N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(ETHYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE
Uniqueness
The uniqueness of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and nitro groups enhances its potential as a bioactive compound, while the sulfanyl groups provide sites for further chemical modification.
Eigenschaften
Molekularformel |
C32H26N4O2S4 |
|---|---|
Molekulargewicht |
626.8 g/mol |
IUPAC-Name |
1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]methanimine |
InChI |
InChI=1S/C32H26N4O2S4/c1-32(2,3)22-11-8-20(9-12-22)19-39-30-34-25-14-13-23(17-29(25)42-30)33-18-21-10-15-28(26(16-21)36(37)38)41-31-35-24-6-4-5-7-27(24)40-31/h4-18H,19H2,1-3H3 |
InChI-Schlüssel |
SCPJXDJXGXWXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14948885.png)
![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B14948951.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
